Formamidine, N,N'-bis(3-methoxyphenyl)-
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Overview
Description
N,N’-bis(3-methoxyphenyl)imidoformamide is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of two methoxyphenyl groups attached to an imidoformamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methoxyphenyl)imidoformamide typically involves the reaction of 3-methoxyaniline with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidoformamide linkage. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(3-methoxyphenyl)imidoformamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methoxyphenyl)imidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imidoformamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and may be carried out in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N,N’-bis(3-methoxyphenyl)imidoformamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(3-methoxyphenyl)imidoformamide involves its interaction with specific molecular targets. The imidoformamide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methoxyphenyl)imidoformamide: Similar structure but with methoxy groups in the para position.
N,N’-bis(3-chlorophenyl)imidoformamide: Similar structure with chloro groups instead of methoxy groups.
N,N’-bis(3-methoxyphenyl)urea: Similar structure but with a urea linkage instead of imidoformamide.
Uniqueness
N,N’-bis(3-methoxyphenyl)imidoformamide is unique due to the specific positioning of the methoxy groups and the imidoformamide linkage. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
3200-36-0 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N,N'-bis(3-methoxyphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2O2/c1-18-14-7-3-5-12(9-14)16-11-17-13-6-4-8-15(10-13)19-2/h3-11H,1-2H3,(H,16,17) |
InChI Key |
JWVVLINNEKRQNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC=NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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